7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione
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Overview
Description
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione is a useful research compound. Its molecular formula is C26H27NO11 and its molecular weight is 529.5 g/mol. The purity is usually > 95%.
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Scientific Research Applications
Nanoparticle Interaction with Epirubicin
Epirubicin, a chemically similar compound to the one you're interested in, has been studied for its interaction with DNA, particularly in the context of its nanoparticle effects. Epirubicin is an antineoplastic agent in the anthracycline class and is closely related to doxorubicin. This research provides insights into the interaction mechanisms of similar complex organic compounds with biological structures (Karadurmus et al., 2017).
Catalytic Hydrogenation in Organic Synthesis
Research on the catalytic hydrogenation of various compounds, including those with similar structural elements, has been conducted. This process is crucial in transforming specific functional groups, offering insights into potential synthetic routes and chemical transformations for similar complex molecules (Sukhorukov et al., 2008).
DNA Intercalation Studies
The study of asymmetric synthesis and DNA intercalation of compounds structurally related to the one has been explored. This research is significant in understanding how complex organic molecules can interact with DNA, a crucial aspect in drug design and molecular biology (Diénès & Vogel, 1996).
Fluorescence Properties in Chemical Compounds
Investigations into the synthesis and fluorescence properties of certain phthalimid-3-yl and pyrroloquinolines provide insights into the optical properties of complex organic compounds. These studies are essential for applications in materials science and bioimaging (Rangnekar & Rajadhyaksha, 1987).
Synthesis of Pyridinediones
The synthesis of 1,6-disubstituted 2,4-pyridinediones from specific dioxane-diones has been explored, showcasing methodologies relevant to the synthesis of complex organic molecules. Such research can guide the synthesis of new compounds with similar core structures (Rubinov et al., 2004).
Identification and Characterization of Impurities
Research on the identification and characterization of unknown impurities in Daunorubicin Hydrochloride, a compound related to your chemical of interest, highlights the importance of purity and stability in pharmaceutical compounds. This kind of study is crucial for ensuring the safety and efficacy of drugs (Rawat et al., 2013).
Mechanism of Action
Target of Action
14-Hydroxy Carminomycin, also known as DTXSID40989229, primarily targets the synthesis of nucleic acids in cells of microorganisms and malignant tumors . It forms complexes with DNA, which significantly increases the melting temperature of DNA .
Mode of Action
The compound interacts with its targets by selectively inhibiting the synthesis of nucleic acids in cells. It forms complexes with DNA in vitro, which considerably increases the melting temperature of DNA . The antibiotic inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .
Biochemical Pathways
The compound affects the biochemical pathways related to the synthesis of nucleic acids. It inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase . The compound also inhibits repair in bacterial cells injured by radiation and alkylating agents .
Pharmacokinetics
It is known that the presence of a c14 hydroxy group drastically reduces the appearance of the c13 hydroxy metabolites in plasma . Substitution of the C4-H with C4-OH and C4-OCH3, in this rank order, decreases the area under the plasma concentration-time curves of the parent compounds and their C13 hydroxy metabolites .
Result of Action
The molecular and cellular effects of 14-Hydroxy Carminomycin’s action include the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . Importantly, carminomycin, 14-hydroxycarminomycin, and its derivatives were similarly active for wild type cells and their multidrug-resistant (MDR) sublines .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 14-Hydroxy Carminomycin. In general, environmental factors such as soil-related factors, animal husbandry and waste management, potable and wastewater, and food safety can contribute to the development and spread of antibiotic resistance .
Properties
IUPAC Name |
7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO11/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XELCDTXCWBAMFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40989229 |
Source
|
Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
529.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69401-50-9 |
Source
|
Record name | 5,12-Naphthacenedione, 10-((3-amino-2,3,6-trideoxy-alpha-L-lyxo-hexopyranosyl)oxy)-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-, (8S-cis)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069401509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5,10,12-Tetrahydroxy-3-(hydroxyacetyl)-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40989229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.